5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
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Description
5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10ClNO2S3 and its molecular weight is 367.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may interact with its targets through the chlorothiophene moiety.
Biochemical Pathways
Thiophene-based compounds have been shown to have various activities, such as acting as anti-inflammatory agents and serotonin antagonists . These activities suggest that the compound may affect pathways related to inflammation and serotonin signaling.
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may have favorable absorption and distribution properties.
Result of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . This suggests that the compound may have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Properties
IUPAC Name |
5-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTDIYANEMWMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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